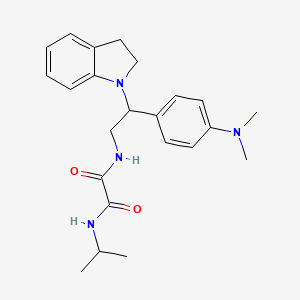

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-16(2)25-23(29)22(28)24-15-21(18-9-11-19(12-10-18)26(3)4)27-14-13-17-7-5-6-8-20(17)27/h5-12,16,21H,13-15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQIUKDPGKXQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H27N5O4

- Molecular Weight : 473.5 g/mol

- CAS Number : 941869-83-6

The compound features an oxalamide structure with a dimethylamino group and an indoline moiety, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances solubility and may influence binding affinity to molecular targets.

Target Interactions

- Acetylcholinesterase : The compound has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This interaction can modulate synaptic transmission and may have implications in neuropharmacology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines, revealing significant antiproliferative activity. The mechanism was linked to apoptosis induction through caspase activation pathways.

- Neuroprotective Studies : In a rodent model of neurodegeneration, administration of the compound showed reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Pharmacokinetic Analysis : Research into the pharmacokinetics indicated that the compound exhibits good oral bioavailability and significant central nervous system penetration, making it a candidate for further development in neurological applications .

Comparison with Similar Compounds

Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide)

- Structural Similarities : Shares the oxalamide core.

- Key Differences: Replaces the indolin and dimethylaminophenyl groups with bis-imidazolidinone-phenyl moieties. The hydroxy and methoxy substituents enhance polarity.

- Properties : Higher melting point (215–217°C) compared to typical oxalamides, likely due to hydrogen bonding from hydroxyl groups.

Amide Linker Variants

Fumaramide Analog (N1-(quinoline derivative)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide)

- Structural Similarities: Contains dimethylamino and aromatic groups.

- Implications : Fumaramide’s conjugation may improve binding to biological targets but reduce synthetic accessibility compared to oxalamides.

Dimethylamino-Containing Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Functional Insight: Demonstrates that dimethylamino groups enhance photopolymerization reactivity and resin material properties (e.g., degree of conversion, tensile strength).

- Relevance to Target: The dimethylaminophenyl group in the target compound may similarly improve reactivity in polymerizable systems or modulate solubility in hydrophobic environments.

Bis-Indole Derivative (2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole})

- Structural Similarities: Combines dimethylaminoethyl and indole groups.

- Key Differences: Oxazolidinone rings and dimeric structure increase molecular weight and complexity.

Isopropyl-Substituted Analogs

1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

- Synthetic Route : N-alkylation with isopropyl groups improves lipophilicity.

- Comparison : The target’s isopropyloxalamide may similarly enhance metabolic stability compared to smaller alkyl substituents.

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Physicochemical Properties

Research Findings and Implications

- Indolin vs. Imidazolidinone: Indolin’s aromaticity may confer better π-stacking interactions than imidazolidinone’s hydrogen-bonding capacity, influencing solubility or target binding .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide, and how can purity be ensured?

- Methodological Answer : A reflux-based approach in glacial acetic acid is effective for synthesizing structurally related oxalamide derivatives (e.g., substituted acetamides and indolinyl compounds). Key steps include:

- Reacting thiourea intermediates with maleimides or aryl halides under acidic reflux conditions for 2–4 hours .

- Monitoring reaction progress via TLC to confirm intermediate formation and completion .

- Purification via recrystallization using ethanol/water mixtures to isolate high-purity solids (>95% by NMR) .

- Characterization using -NMR and -NMR to verify regioselectivity and confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR identifies the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and indolinyl protons (δ ~6.5–7.5 ppm, multiplet) .

- -NMR confirms the oxalamide carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the indolinyl moiety .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) validates the molecular ion peak ( ~450–460 for the parent ion) and fragments related to the isopropyl and dimethylamino groups .

Advanced Research Questions

Q. How do electronic effects of the 4-(dimethylamino)phenyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- The dimethylamino group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic substitution. This can be exploited for:

- Halogenation : Selective bromination at the para position relative to the dimethylamino group (e.g., using ) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under palladium catalysis, leveraging the electron-rich aryl ring .

- Computational modeling (DFT) of charge distribution on the phenyl ring can predict regioselectivity in these reactions .

Q. What strategies resolve low yields during the coupling of the indolinyl moiety with the oxalamide backbone?

- Methodological Answer :

- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .

- Catalytic Additives : Include (5 mol%) to facilitate Ullmann-type couplings between indolinyl amines and oxalamide precursors .

- Temperature Gradients : Stepwise heating (80°C → 120°C) improves coupling efficiency while minimizing decomposition .

- Contradiction Analysis : If yields remain low (<50%), LC-MS can identify competing pathways (e.g., hydrolysis of the oxalamide under acidic conditions) .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or trifluoroacetic acid to generate water-soluble salts (e.g., hydrochloride salt increases solubility by >10-fold) .

- Prodrug Design : Introduce ester or phosphate groups at the oxalamide nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability, as demonstrated for structurally similar N-containing heterocycles .

Data Contradiction and Validation

Q. How should conflicting NMR data (e.g., split peaks for dimethylamino protons) be interpreted?

- Methodological Answer :

- Dynamic Effects : Split peaks may arise from restricted rotation of the dimethylamino group. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can confirm this by observing coalescence at higher temperatures .

- Impurity Analysis : If splitting persists, use preparative HPLC to isolate fractions and re-analyze via -NMR to rule out diastereomeric impurities .

Q. What experimental controls are essential when evaluating this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Negative Controls : Include a structurally analogous compound lacking the dimethylamino group (e.g., N1-(2-phenyl-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide) to isolate electronic effects .

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Solvent Controls : Test DMSO or ethanol at concentrations used in dosing to exclude solvent-induced artifacts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.